REACTION_CXSMILES
|
BrCCCCCC1[O:11]N=C(C)C=1.[Br:13][C:14]1[CH:19]=[C:18]([C:20]2[O:21]CCN=2)[CH:17]=[C:16]([N+:25]([O-:27])=[O:26])[C:15]=1[OH:28].BrC1C=C(C=C([N+]([O-])=O)C=1O)C(NCCO)=O.CO.[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49].OC1C=CC(C(O)=O)=CC=1[N+]([O-])=O>>[Br:13][C:14]1[C:15]([OH:28])=[C:16]([N+:25]([O-:27])=[O:26])[CH:17]=[C:18]([CH:19]=1)[C:20]([OH:21])=[O:11].[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49] |f:3.4|
|
Name
|
5-(5-bromopentyl)-3-methylisoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC1=CC(=NO1)C
|
Name
|
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)C=1OCCN1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)NCCO)C=C(C1O)[N+](=O)[O-]
|
Name
|
methanol isopropyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C(=O)O)C1)[N+](=O)[O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrCCCCCC1[O:11]N=C(C)C=1.[Br:13][C:14]1[CH:19]=[C:18]([C:20]2[O:21]CCN=2)[CH:17]=[C:16]([N+:25]([O-:27])=[O:26])[C:15]=1[OH:28].BrC1C=C(C=C([N+]([O-])=O)C=1O)C(NCCO)=O.CO.[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49].OC1C=CC(C(O)=O)=CC=1[N+]([O-])=O>>[Br:13][C:14]1[C:15]([OH:28])=[C:16]([N+:25]([O-:27])=[O:26])[CH:17]=[C:18]([CH:19]=1)[C:20]([OH:21])=[O:11].[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49] |f:3.4|
|
Name
|
5-(5-bromopentyl)-3-methylisoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC1=CC(=NO1)C
|
Name
|
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)C=1OCCN1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)NCCO)C=C(C1O)[N+](=O)[O-]
|
Name
|
methanol isopropyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C(=O)O)C1)[N+](=O)[O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrCCCCCC1[O:11]N=C(C)C=1.[Br:13][C:14]1[CH:19]=[C:18]([C:20]2[O:21]CCN=2)[CH:17]=[C:16]([N+:25]([O-:27])=[O:26])[C:15]=1[OH:28].BrC1C=C(C=C([N+]([O-])=O)C=1O)C(NCCO)=O.CO.[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49].OC1C=CC(C(O)=O)=CC=1[N+]([O-])=O>>[Br:13][C:14]1[C:15]([OH:28])=[C:16]([N+:25]([O-:27])=[O:26])[CH:17]=[C:18]([CH:19]=1)[C:20]([OH:21])=[O:11].[C:48]([O:51][CH:52]([CH3:54])[CH3:53])(=[O:50])[CH3:49] |f:3.4|
|
Name
|
5-(5-bromopentyl)-3-methylisoxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC1=CC(=NO1)C
|
Name
|
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)C=1OCCN1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)NCCO)C=C(C1O)[N+](=O)[O-]
|
Name
|
methanol isopropyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C(=O)O)C1)[N+](=O)[O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |